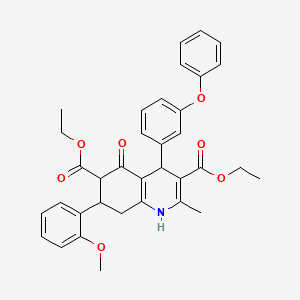![molecular formula C19H16Cl2N2O2 B11629104 Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629104.png)
Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-6-Chlor-4-[(3-Chlorphenyl)amino]-8-methylchinolin-3-carboxylat ist eine synthetische organische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-6-Chlor-4-[(3-Chlorphenyl)amino]-8-methylchinolin-3-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Friedländer-Synthese hergestellt werden, die die Kondensation von Anilinderivaten mit Ketonen in Gegenwart saurer oder basischer Katalysatoren beinhaltet.
Aminierung: Die Aminogruppe wird durch Reaktion des chlorierten Chinolins mit einem geeigneten Amin, wie z. B. 3-Chloranilin, unter geeigneten Bedingungen eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol in Gegenwart eines Dehydratisierungsmittels wie Schwefelsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Die großtechnische Produktion erfordert in der Regel den Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Amination: The amino group is introduced by reacting the chlorinated quinoline with an appropriate amine, such as 3-chloroaniline, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-6-Chlor-4-[(3-Chlorphenyl)amino]-8-methylchinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Chloratome am Chinolinring können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-Oxide.
Reduktion: Reduzierte Chinolinderivate.
Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und antivirales Mittel.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-6-Chlor-4-[(3-Chlorphenyl)amino]-8-methylchinolin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Proteine inhibiert, was zu einer Störung zellulärer Prozesse in Mikroorganismen oder Krebszellen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chloroquin: Ein bekanntes Antimalariamittel mit einer ähnlichen Chinolinkernstruktur.
Chinolin-N-Oxide: Oxidierte Derivate von Chinolin mit potenziellen biologischen Aktivitäten.
Aminochlorchinoline: Verbindungen mit Amino- und Chlorsubstituenten am Chinolinring, ähnlich der Zielverbindung.
Einzigartigkeit
Ethyl-6-Chlor-4-[(3-Chlorphenyl)amino]-8-methylchinolin-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine doppelte Chlorsubstitution und Esterfunktionalität machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C19H16Cl2N2O2 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-(3-chloroanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)16-10-22-17-11(2)7-13(21)9-15(17)18(16)23-14-6-4-5-12(20)8-14/h4-10H,3H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
MWPSUZBCKJCCSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629026.png)
![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629032.png)
![methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11629034.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629041.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11629057.png)
![5-Cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11629064.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11629066.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629068.png)
![5-chloro-2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11629075.png)
![Methyl 4-[({1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629077.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11629084.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629093.png)
![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11629100.png)
